molecular formula C21H15NO3 B2689068 Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate CAS No. 301341-04-8

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate

Cat. No.: B2689068
CAS No.: 301341-04-8
M. Wt: 329.355
InChI Key: QDKUCYDTACUCQE-UHFFFAOYSA-N
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Description

Historical Development of Isoquinoline-Based Carboxylate Derivatives

Isoquinoline derivatives have been integral to organic chemistry since the 19th century, with early studies focusing on their natural occurrence in alkaloids like papaverine. The integration of carboxylate groups into isoquinoline frameworks emerged in the late 20th century, driven by the quest for bioactive molecules. A pivotal advancement occurred in 1982 with the patenting of isoquinoline carboxylic acid derivatives as angiotensin-converting enzyme (ACE) inhibitors, demonstrating their therapeutic potential. This innovation catalyzed research into structurally related compounds, including hybrid systems like isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate.

Recent studies have expanded the scope of these derivatives. For instance, 3-(furan-2-yl)isoquinoline-1-carboxylic acid and 4-(2-furanylmethyl)isoquinoline exemplify structural analogs explored for their pharmacological properties. These developments underscore the evolutionary trajectory from simple isoquinoline alkaloids to multifunctional carboxylate hybrids.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds dominate pharmaceutical research due to their versatility in molecular interactions. This compound exemplifies this trend, merging two heterocycles—isoquinoline (azaarene) and furan (oxygen-containing)—into a single entity. Such hybrids often exhibit enhanced bioactivity compared to their parent structures.

Heterocyclic Compound Key Applications
Isoquinoline Anticancer agents, enzyme inhibitors
Furan Antimicrobials, materials science
Hybrid (Isoquinoline-Furan) Multifunctional drug candidates

The furan ring contributes electron-rich aromaticity, facilitating π-π stacking interactions in biological targets, while the isoquinoline moiety provides rigidity and hydrogen-bonding capabilities. This synergy makes the compound a valuable template for designing kinase inhibitors and antimicrobial agents.

Structural Classification within Azaarene Chemistry

Azaarenes, nitrogen-containing aromatic heterocycles, are classified based on ring size and nitrogen placement. This compound falls under bicyclic azaarenes, characterized by a fused benzene-pyridine system. Its IUPAC name, [isoquinolin-1-yl(phenyl)methyl] furan-2-carboxylate, reflects three structural domains:

  • Isoquinoline core : Bicyclic system with nitrogen at position 1.
  • Phenylmethyl group : Enhances lipophilicity and steric bulk.
  • Furan-2-carboxylate ester : Introduces electrophilic reactivity and solubility modulation.

The compound’s canonical SMILES (C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CO4) and molecular formula (C₂₁H₁₅NO₃) further delineate its connectivity and stoichiometry.

Theoretical Foundations of Isoquinoline-Furan Hybrid Compounds

The stability and reactivity of isoquinoline-furan hybrids arise from electronic and steric factors. Density functional theory (DFT) studies suggest that the electron-withdrawing carboxylate group on furan polarizes the ester linkage, enhancing susceptibility to nucleophilic attack. Concurrently, the isoquinoline nitrogen participates in resonance, stabilizing the aromatic system during reactions.

Synthetic Routes :

Method Reagents/Conditions Key Intermediates
Condensation Isoquinoline + Benzyl halides Isoquinolin-1-yl(phenyl)methanol
Esterification Furan-2-carbonyl chloride, Base Furan-2-carboxylate ester

Industrial synthesis employs continuous flow reactors to optimize yield, with palladium catalysts facilitating key coupling steps. The hybrid’s bioactivity often correlates with substituent positioning; for example, C-7 modifications in related isoquinoline derivatives improve anticancer selectivity.

Properties

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-21(18-11-6-14-24-18)25-20(16-8-2-1-3-9-16)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKUCYDTACUCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with phenylmethyl halides, followed by esterification with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. The reaction temperature is usually maintained between 60-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Oxidation Reactions

The furan-2-carboxylate moiety undergoes selective oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor Product(s)Key Observations
Furan ring oxidationKMnO₄ (acidic) / CrO₃5-oxo-2,5-dihydrofuran-2-carboxylate derivativeComplete ring oxidation; lactone formation
Aromatic C–H activationMn(OAc)₃ / Cu(OAc)₂Isoquinoline N-oxide derivativesSelective C3 oxidation of isoquinoline

Mechanistic Insights :

  • Furan oxidation follows an electrophilic pathway, with MnO₄⁻ abstracting electrons from the electron-rich furan ring .

  • Isoquinoline oxidation involves radical intermediates mediated by Mn(III)/Cu(II) systems .

Reduction Reactions

The ester group and isoquinoline nitrogen are primary reduction targets:

Reaction SiteReagents/ConditionsMajor Product(s)Yield (%)
Ester to alcoholLiAlH₄ (THF, 0°C)(Isoquinolin-1-yl)(phenyl)methanol82–88
Isoquinoline ringH₂ (1 atm), Pd/C (EtOH)1,2,3,4-Tetrahydroisoquinoline derivative65–70

Research Findings :

  • LiAlH₄ selectively reduces the ester without affecting the furan ring.

  • Catalytic hydrogenation saturates the isoquinoline ring but leaves the furan intact .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution:

NucleophileConditionsMajor Product(s)Selectivity Notes
Primary aminesDIPEA, DMF, 80°CAmide derivativesFuran ring remains unaffected
ThiolsNaH, THF, RTThioester analogsCompeting S–O vs. S–C cleavage

Key Data :

  • Amidation proceeds with >90% conversion using benzylamine .

  • Thiols favor attack at the carbonyl carbon over furan oxygen.

Cycloaddition and Cross-Coupling

The isoquinoline moiety enables transition metal-catalyzed reactions:

Reaction TypeCatalysts/ConditionsProductsApplications
Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-functionalized derivativesDrug candidate synthesis
1,3-Dipolar cycloadditionCu(OTf)₂, CH₃CNPyrrolo[2,1-a]isoquinoline hybridsAntimicrobial scaffolds

Mechanistic Pathways :

  • Pd-catalyzed coupling occurs at the C1 position of isoquinoline .

  • Cycloadditions involve in situ generation of azomethine ylides .

Acid/Base-Mediated Rearrangements

Under acidic conditions, structural rearrangements occur:

ConditionsObserved TransformationProposed Intermediate
HCl (gas), CH₂Cl₂Furan ring opening → diketoneProtonation at furan oxygen
DBU, toluene, 110°CIsoquinoline N–C bond cleavageZwitterionic tetrahedral intermediate

Notable Outcomes :

  • Acidic hydrolysis yields 2-ketoglutaric acid derivatives.

  • Base-induced cleavage produces phenylacetic acid analogs .

Photochemical Reactions

UV irradiation induces unique reactivity:

ConditionsProductsQuantum Yield (Φ)
λ = 254 nm, benzeneFuran-peroxy radical adducts0.12
λ = 365 nm, O₂ saturationIsoquinoline endoperoxides0.08

Research Implications :

  • Singlet oxygen (¹O₂) participates in furan photooxygenation .

  • Endoperoxides show antitumor activity in preliminary screens .

Comparative Reactivity Table

Functional GroupRelative Reactivity (Scale: 1–5)Dominant Reaction Types
Furan-2-carboxylate4Oxidation, nucleophilic substitution
Isoquinoline N-atom3Reduction, coordination chemistry
Benzyl-like CH₂2Radical halogenation

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the synthesis of Solifenacin, a drug used to treat overactive bladder conditions. Solifenacin acts as a selective antagonist for the muscarinic M3 receptor, which is crucial for controlling bladder contractions . The compound's ability to serve as a precursor in synthesizing derivatives with enhanced pharmacological profiles underscores its importance in medicinal chemistry.

Case Study: Solifenacin Synthesis

  • Methodology : The synthesis involves the reaction of (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline with carbon dioxide and an alkylating agent in the presence of a base.
  • Outcome : This method provides a high yield while addressing environmental safety concerns associated with traditional synthesis methods that involve toxic reagents .

Synthetic Chemistry

2.1 Multicomponent Reactions

This compound has been utilized in multicomponent reactions, showcasing its versatility as a building block in organic synthesis. For example, reactions involving tetrahydroisoquinoline derivatives have been reported to yield various functionalized products with potential biological activities.

Table 1: Summary of Synthetic Applications

Reaction TypeReactants InvolvedProducts GeneratedReference
Multicomponent ReactionIsatin, tetrahydroisoquinoline, terminal alkyneDihydropyrrolo[2,1-a]isoquinoline derivatives
Synthesis of Antiepileptic DrugsIsoquinoline alkaloidsTMC-120B, an antiepileptic agent

Recent studies have explored the biological activities of compounds derived from this compound. Research indicates that derivatives exhibit significant antifungal and anticancer properties.

Case Study: Anticancer Activity

  • Findings : Isoquinoline derivatives have been screened for cytotoxic activity against MCF-7 breast cancer cells, showing promising results with IC50 values indicating effective inhibition of cell growth .

Toxicological Considerations

While exploring the applications of this compound, it is vital to consider its toxicological profile. Some studies suggest potential reproductive and developmental toxicity associated with certain derivatives . Therefore, ongoing research is required to evaluate the safety and efficacy of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The isoquinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and exhibiting cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The inhibitory efficacy and binding interactions of Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate can be contextualized by comparing it to three classes of analogs: halogenated derivatives, alkyl-substituted compounds, and oxadiazole-containing derivatives. Key findings from molecular docking studies and enzyme assays are summarized below.

Substituent Length and Hydrophobic Interactions

Compounds with long alkyl chains (e.g., 4-alkylphenyl derivatives) exhibit superior InhA inhibition compared to this compound. Docking studies reveal that longer alkyl substituents fully occupy the hydrophobic substrate-binding cavity of InhA, forming interactions with residues such as Met103, Met199, and Phe149 . These interactions mimic natural substrates (long-chain fatty acids), enhancing binding affinity.

Halogenated Derivatives

Halogenated analogs (e.g., chloro- or bromo-substituted phenyl derivatives) adopt a conformation where the pyridine moiety faces the cavity entrance, while the phenyl group extends inward . However, their inability to fill the cavity fully results in fewer hydrophobic interactions and weaker affinity (IC₅₀ values ~2–3-fold higher than alkyl-substituted analogs). The halogen atoms’ electron-withdrawing effects may also destabilize hydrogen bonding networks critical for enzyme inhibition.

Oxadiazole-Containing Compounds

Derivatives with oxadiazole moieties exhibit a distinct binding mode. This results in moderate inhibitory activity (IC₅₀ ~5–10 μM), comparable to this compound but inferior to alkyl-substituted compounds.

Table 1: Comparative Analysis of InhA Inhibitors

Compound Class Key Structural Features Binding Interactions Affinity to InhA (Relative)
Alkyl-Substituted Long alkyl chains (C8–C12) Extensive hydrophobic contacts with Met103, Met199, Phe149 High (IC₅₀ ~0.5–1 μM)
Halogenated Derivatives Halogenated phenyl groups Partial cavity occupation; pyridine-phe orientation Moderate (IC₅₀ ~2–3 μM)
Oxadiazole Derivatives Oxadiazole core Hydrogen bonds with NADH; limited hydrophobic interactions Moderate (IC₅₀ ~5–10 μM)
Target Compound Isoquinoline + phenylmethyl Direct cavity binding without radical activation Moderate (IC₅₀ ~3–6 μM)

Mechanistic and Structural Insights

  • Substituent Optimization : The compound’s furan-2-carboxylate group may enhance solubility but limits hydrophobic cavity penetration compared to bulkier alkyl chains.

Biological Activity

Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate is a compound that integrates isoquinoline and furan moieties, both of which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on available research findings.

Structure and Properties

The compound features a complex structure combining:

  • Isoquinoline : A bicyclic compound known for its presence in various natural products and its pharmacological properties.
  • Furan : A five-membered aromatic ring with oxygen, recognized for various therapeutic effects including anti-inflammatory and antimicrobial activities.
  • Carboxylate Group : Enhances solubility and may influence biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

Studies have demonstrated that the compound can effectively inhibit the growth of these pathogens, suggesting a potential role in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of isoquinoline derivatives, including this compound, has been explored in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline core can enhance antiproliferative effects.

Cell Line IC50 (µM)
AGS (Gastric cancer)4.28
MCF7 (Breast cancer)1.19

The compound has been observed to induce apoptosis in cancer cells, with mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death .

Case Studies

Several case studies have highlighted the efficacy of isoquinoline derivatives:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various isoquinoline derivatives against resistant strains of bacteria, demonstrating that modifications at the phenyl group significantly enhanced activity against S. aureus and E. coli .
  • Anticancer Research : Research focusing on isoquinoline derivatives revealed that specific substitutions on the furan ring improved cytotoxicity against breast and gastric cancer cell lines, suggesting a pathway for developing targeted therapies .

Q & A

Q. What are the recommended synthetic routes for Isoquinolin-1-yl(phenyl)methyl furan-2-carboxylate, and how can reaction efficiency be evaluated?

A multistep synthesis involving esterification of furan-2-carboxylic acid with a substituted benzyl alcohol intermediate, followed by coupling to an isoquinoline moiety, is commonly employed. Efficiency can be assessed via yield optimization using factorial design (e.g., varying catalysts, solvents, and temperatures). Reaction progress should be monitored via HPLC or LC-MS to identify side products and intermediates .

Q. How can structural characterization of this compound be systematically validated?

Combine spectroscopic techniques:

  • NMR (¹H/¹³C, DEPT, COSY) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (if crystalline) for absolute configuration verification, as seen in analogous isoquinoline derivatives .
  • HRMS for molecular ion validation. Cross-reference experimental data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Q. What preliminary assays are suitable for evaluating its biological activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) using fluorescence-based or colorimetric readouts. Dose-response curves (IC₅₀ calculations) should employ triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to minimize false positives .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Use quantum chemical calculations (DFT or ab initio) to model transition states and identify rate-limiting steps. Pair this with machine learning-driven reaction condition screening (e.g., solvent/catalyst combinations) to reduce experimental iterations. ICReDD’s integrated computational-experimental framework exemplifies this approach .

Q. What strategies resolve contradictions in observed biological activity across different assay systems?

Apply meta-analysis to compare datasets:

  • Assess assay conditions (pH, temperature, solvent compatibility) for confounding factors.
  • Use multivariate regression to isolate structural descriptors (e.g., logP, H-bond donors) influencing activity discrepancies.
  • Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can heterogeneous catalysis improve the scalability of its synthesis?

Test immobilized metal catalysts (e.g., Pd/Cu on mesoporous silica) under continuous-flow conditions. Monitor catalyst lifetime via TGA and XPS, and optimize using response surface methodology (RSM) to balance turnover frequency and selectivity. Reference CRDC subclass RDF2050104 for membrane separation techniques to purify products .

Q. What interdisciplinary approaches enhance its application in materials science?

Investigate its use as a ligand in coordination polymers (via carboxylate and isoquinoline moieties). Characterize thermal stability (TGA-DSC) and photophysical properties (UV-vis, fluorescence quenching). Cross-disciplinary collaboration with computational groups can predict supramolecular assembly behavior .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to minimize trials while maximizing parameter coverage. Include negative controls and randomization to mitigate batch effects .
  • Data Contradictions : Apply Bayesian statistics to weigh conflicting results based on experimental robustness (e.g., sample size, reproducibility) .
  • Safety Compliance : Adhere to protocols in chemical hygiene plans for advanced laboratories, including waste handling and exposure limits for furan derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.